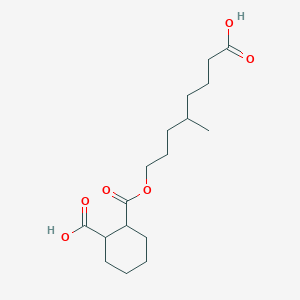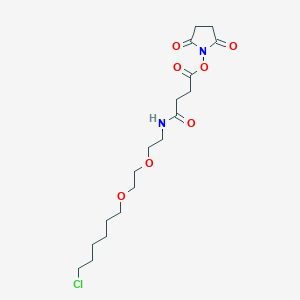![molecular formula C22H48O10Si B13432810 Dimethoxy-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane](/img/structure/B13432810.png)
Dimethoxy-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethoxy-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane is a silane compound characterized by its multiple ethoxy groups. This compound is known for its applications in various fields due to its unique chemical structure, which imparts specific properties such as solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethoxy-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane typically involves the reaction of a silane precursor with ethylene glycol derivatives. The reaction is carried out under controlled conditions to ensure the proper attachment of the ethoxy groups to the silane core. Common reagents used in this synthesis include chlorosilanes and ethylene glycol ethers .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethoxy-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acids are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethoxy-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced solubility and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Dimethoxy-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane involves its interaction with various molecular targets. The ethoxy groups facilitate its solubility and reactivity, allowing it to participate in a range of chemical reactions. The compound can form stable bonds with other molecules, enhancing its utility in various applications .
Comparison with Similar Compounds
Similar Compounds
- 5,5’-Dibromo-3,3’-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2’-bithiophene
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine
Uniqueness
Dimethoxy-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane is unique due to its specific arrangement of ethoxy groups, which imparts distinct properties such as enhanced solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C22H48O10Si |
|---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
dimethoxy-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane |
InChI |
InChI=1S/C22H48O10Si/c1-23-9-11-29-17-19-31-15-13-27-7-5-21-33(25-3,26-4)22-6-8-28-14-16-32-20-18-30-12-10-24-2/h5-22H2,1-4H3 |
InChI Key |
WESCKEFXCNBNQO-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCC[Si](CCCOCCOCCOCCOC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


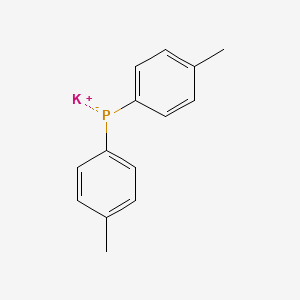
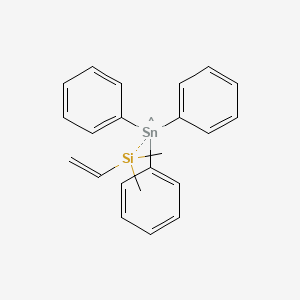
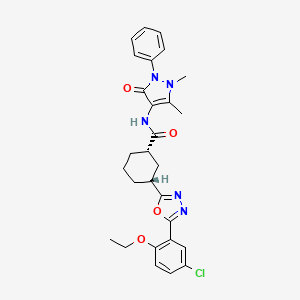

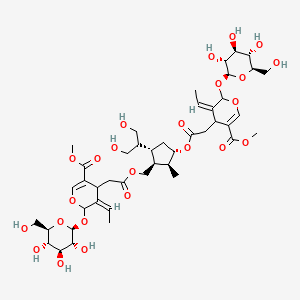

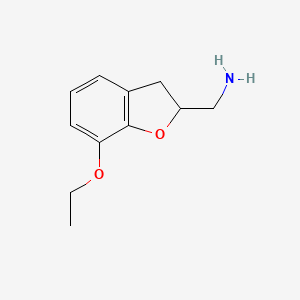
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13432773.png)
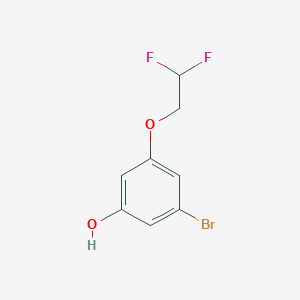
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol](/img/structure/B13432781.png)

